molecular formula C10H16N2 B14731564 N,N-diethyl-3H-azepin-2-amine CAS No. 6798-41-0

N,N-diethyl-3H-azepin-2-amine

Katalognummer: B14731564
CAS-Nummer: 6798-41-0
Molekulargewicht: 164.25 g/mol
InChI-Schlüssel: MGTZXMILRQSSPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-3H-azepin-2-amine: is a chemical compound with the molecular formula C10H16N2 . It is a member of the azepine family, characterized by a seven-membered ring containing nitrogen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3H-azepin-2-amine typically involves the reaction of diethylamine with a suitable precursor, such as a halogenated azepine derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-diethyl-3H-azepin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-3H-azepin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N,N-diethyl-3H-azepin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 2-diethylamino-3H-azepine
  • 2-diethyamino-3H-azepine
  • 2-N,N-dimethylamino-3H-azepine

Comparison: N,N-diethyl-3H-azepin-2-amine is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

6798-41-0

Molekularformel

C10H16N2

Molekulargewicht

164.25 g/mol

IUPAC-Name

N,N-diethyl-3H-azepin-2-amine

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9-11-10/h5-7,9H,3-4,8H2,1-2H3

InChI-Schlüssel

MGTZXMILRQSSPS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC=CC=CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.